molecular formula C30H46O4 B1631386 Coronalolic acid CAS No. 268214-52-4

Coronalolic acid

Cat. No. B1631386
M. Wt: 470.7 g/mol
InChI Key: IOFXIXOKOAYADV-ICQJXUMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coronalolic acid is a natural triterpenoid found in the herbs of Gardenia sootepensis hutchins . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 .


Molecular Structure Analysis

The molecular structure of Coronalolic acid can be determined using techniques such as X-ray crystallography, NMR, and cryo-EM . These techniques provide information about the structure and dynamics of the molecule .


Physical And Chemical Properties Analysis

The control of physicochemical properties is directly related to the notion of “compound quality” . Some of the more common physicochemical properties include molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .

Scientific Research Applications

Cytotoxic Properties and Potential for Cancer Research

  • Coronalolic acid has been isolated from the leaves and stems of Gardenia coronaria and shows promising cytotoxic activity against a panel of human cancer cell lines. This suggests potential applications in cancer research and therapy (Silva et al., 1997).

Anti-Inflammatory Activity

  • A study on the methanolic extract of Vietnamese plant Gardenia philastrei, which contains coronalolic acid, demonstrated significant anti-inflammatory activity. This positions coronalolic acid as a candidate for research and development in anti-inflammatory therapeutics (Nguyen Khac Hung et al., 2022).

Antibacterial and Membrane Stability Properties

  • Research indicates that coronalolic acid, found in Gardenia coronaria leaves, exhibits antibacterial activities and in vitro anti-inflammatory properties, particularly in membrane stability. This opens avenues for its application in developing antibacterial agents and studying cell membrane interactions (Chowdhury et al., 2014).

Safety And Hazards

Coronalolic acid is intended for R&D use only and not for medicinal, household, or other use . In case of exposure, it is recommended to move the victim into fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and consult a doctor .

properties

IUPAC Name

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-20(17-31)7-6-8-21(2)23-11-13-28(5)25-10-9-24(22(3)18-32)29(14-12-26(33)34)19-30(25,29)16-15-27(23,28)4/h7,17,21,23-25,32H,3,6,8-16,18-19H2,1-2,4-5H3,(H,33,34)/b20-7+/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFXIXOKOAYADV-ICQJXUMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coronalolic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
GL Silva, RR Gil, B Cui, H Chai, T Santisuk, E Srisook… - Tetrahedron, 1997 - Elsevier
… proposal for coronalolic acid (3) of a 3,4-seco-cycloartane … was shifted slightly downfield in coronalolic acid (3) with respect … While coronalolic acid (3) was inactive in all cell lines tested, …
Number of citations: 43 www.sciencedirect.com
N Khac Hung, DN Quang, LD Quang… - Natural Product …, 2023 - Taylor & Francis
… Consequently, the NMR data of 1 were similar to those of coronalolic acid (5) (Silva et al. Citation1997), except for the additional signals of the acetyl group which was attached at C-29 …
Number of citations: 1 www.tandfonline.com
A Chowdhury, S Azam, MA Jainul, KO Faruq… - International journal of …, 2014 - hindawi.com
… The leaf of the plant consists of coronalolide, coronalolic acid, coronalolide methyl ester, ethyl coronalolate acetate triterpenes (secocycloartanes), and so forth. Methanol extract from …
Number of citations: 69 www.hindawi.com
K Pudhom, T Nuanyai, K Matsubara - Chemical and Pharmaceutical …, 2012 - jstage.jst.go.jp
… The NMR data of 1 were similar to those of coronalolic acid (4), except for the presence of an additional aldehyde moiety instead of a primary alcohol. An aldehyde group (δH 9.51 s; δC …
Number of citations: 15 www.jstage.jst.go.jp
MM Rahman, MA Azad, T Ahmed… - Journal of Medicinal …, 2020 - plantsjournal.com
… The leaves of the plant possess coronalolide, coronalolic acid, coronalolide methyl ester, ethyl coronalolate acetate triterpenes (Secocycloartanes) and so forth [4]. Antioxidants are the …
Number of citations: 1 www.plantsjournal.com
R Grougnet, P Magiatis, S Mitaku, S Loizou… - Journal of natural …, 2006 - ACS Publications
… These data were closely related to those previously reported for coronalolic acid, 13 but clearly differed in the signals corresponding to the side chain at C-17. Indeed, a typical set of …
Number of citations: 42 pubs.acs.org
A Al Faruq, M Ibrahim, MMU Chowdhury… - Bangladesh …, 2017 - researchgate.net
… The leaves of the plant consist of coronalolide, coronalolic acid, coronalolide methyl ester, ethyl coronalolate acetate triterpenes (secocycloartanes) and so forth (Govaerts, 2017). …
Number of citations: 1 www.researchgate.net
A Chowdhury, S Azam, MA Jainul, KO Faruq, A Islam - academia.edu
… he leaf of the plant consists of coronalolide, coronalolic acid, coronalolide methyl ester, ethyl coronalolate acetate triterpenes (secocycloartanes), and so forth. Methanol extract from the …
Number of citations: 0 www.academia.edu
VV Grishko, NV Galaiko - Studies in natural products chemistry, 2016 - Elsevier
This review is dedicated to the family of naturally occurring A-seco-triterpenoids as of pharmacologically active compounds becoming the subject of much research attention. Tetracyclic …
Number of citations: 15 www.sciencedirect.com
T Nuanyai - 2011 - Chulalongkorn University
Number of citations: 0

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